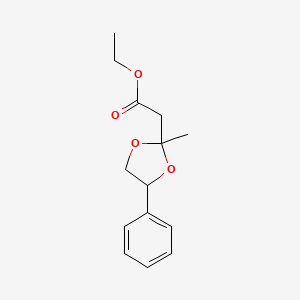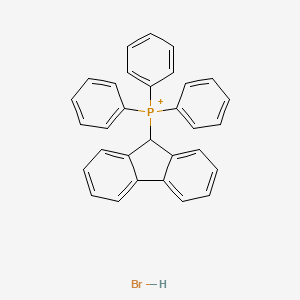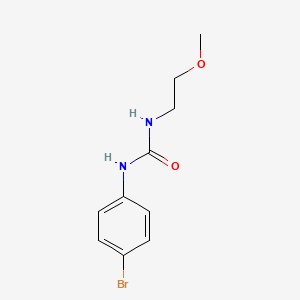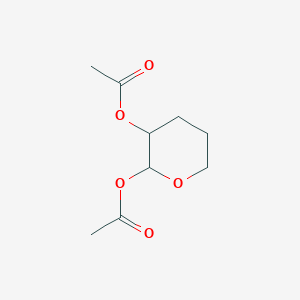
N-(2-Ethylphenyl)-3-(5-(2-nitrophenyl)-2-furyl)-2-propenamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-éthylphényl)-3-(5-(2-nitrophényl)-2-furyl)-2-propénamide est un composé organique complexe caractérisé par sa structure unique, qui comprend un groupe éthylphényle, un groupe nitrophényle et un cycle furane
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de N-(2-éthylphényl)-3-(5-(2-nitrophényl)-2-furyl)-2-propénamide implique généralement des réactions organiques en plusieurs étapes. Une méthode courante comprend les étapes suivantes :
Formation du cycle furane : Le cycle furane peut être synthétisé par cyclisation de précurseurs appropriés en conditions acides ou basiques.
Amidation : La dernière étape implique la formation de la liaison amide par réaction du composé nitrophényl-furane avec la 2-éthylphénylamine dans des conditions appropriées, telles que la présence d’un agent de couplage comme l’EDCI (1-éthyl-3-(3-diméthylaminopropyl)carbodiimide).
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle, avec des optimisations pour le rendement et la pureté. Des techniques telles que la chimie en flux continu et la synthèse automatisée peuvent être utilisées pour améliorer l’efficacité et l’extensibilité.
Analyse Des Réactions Chimiques
Types de réactions
N-(2-éthylphényl)-3-(5-(2-nitrophényl)-2-furyl)-2-propénamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe nitro peut être réduit en groupe amino en utilisant des agents réducteurs comme l’hydrogène gazeux en présence d’un catalyseur.
Réduction : Le composé peut être oxydé pour introduire des groupes fonctionnels supplémentaires ou pour modifier ceux existants.
Substitution : Des réactions de substitution électrophile ou nucléophile peuvent se produire sur les cycles aromatiques, permettant une fonctionnalisation supplémentaire.
Réactifs et conditions courantes
Oxydation : Hydrogène gazeux avec un catalyseur au palladium.
Réduction : Permanganate de potassium ou trioxyde de chrome.
Substitution : Agents halogénants comme le brome ou le chlore pour la substitution électrophile.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, la réduction du groupe nitro donne un dérivé aminé, tandis que l’oxydation peut introduire des groupes hydroxyle ou carbonyle.
Applications De Recherche Scientifique
N-(2-éthylphényl)-3-(5-(2-nitrophényl)-2-furyl)-2-propénamide a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Investigated pour son potentiel comme sonde biochimique ou comme précurseur de composés biologiquement actifs.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, notamment les activités anti-inflammatoire et antimicrobienne.
Industrie : Utilisé dans le développement de matériaux avancés et comme intermédiaire dans la production de produits pharmaceutiques et d’agrochimiques.
Mécanisme D'action
Le mécanisme d’action de N-(2-éthylphényl)-3-(5-(2-nitrophényl)-2-furyl)-2-propénamide implique son interaction avec des cibles moléculaires et des voies spécifiques. Le groupe nitro peut subir une réduction pour former des intermédiaires réactifs qui interagissent avec les composants cellulaires, conduisant à divers effets biologiques. Le cycle furane et le groupe éthylphényle contribuent à la réactivité et à la spécificité globales du composé.
Comparaison Avec Des Composés Similaires
Composés similaires
N-(2-éthylphényl)-3-(5-(2-aminophényl)-2-furyl)-2-propénamide : Structure similaire mais avec un groupe amino au lieu d’un groupe nitro.
N-(2-méthylphényl)-3-(5-(2-nitrophényl)-2-furyl)-2-propénamide : Structure similaire mais avec un groupe méthyle au lieu d’un groupe éthyle.
Unicité
N-(2-éthylphényl)-3-(5-(2-nitrophényl)-2-furyl)-2-propénamide est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques distinctes
Propriétés
Numéro CAS |
853347-84-9 |
|---|---|
Formule moléculaire |
C21H18N2O4 |
Poids moléculaire |
362.4 g/mol |
Nom IUPAC |
(E)-N-(2-ethylphenyl)-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enamide |
InChI |
InChI=1S/C21H18N2O4/c1-2-15-7-3-5-9-18(15)22-21(24)14-12-16-11-13-20(27-16)17-8-4-6-10-19(17)23(25)26/h3-14H,2H2,1H3,(H,22,24)/b14-12+ |
Clé InChI |
JBFNJYDABISBFI-WYMLVPIESA-N |
SMILES isomérique |
CCC1=CC=CC=C1NC(=O)/C=C/C2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-] |
SMILES canonique |
CCC1=CC=CC=C1NC(=O)C=CC2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![N-(2-bromodibenzo[b,d]furan-3-yl)acetamide](/img/structure/B11945270.png)


